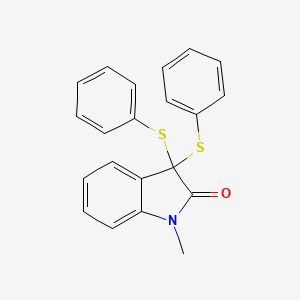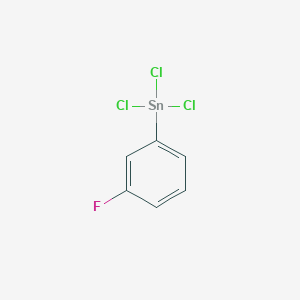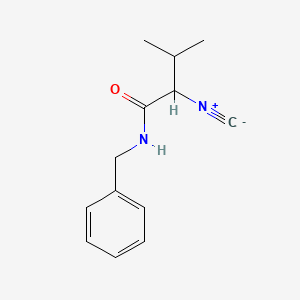
N-Benzyl-2-isocyano-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-2-isocyano-3-methylbutanamide is an organic compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity due to the presence of the isocyano group (-N≡C)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-isocyano-3-methylbutanamide typically involves the reaction of benzylamine with 2-isocyano-3-methylbutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanide group. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-isocyano-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form corresponding isocyanates.
Reduction: Reduction of the isocyano group can yield primary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzyl isocyanate and other isocyanate derivatives.
Reduction: Benzylamine and other primary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2-isocyano-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-isocyano-3-methylbutanamide involves its interaction with various molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is exploited in medicinal chemistry to design compounds that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-amino-3-methylbutanamide: Similar structure but with an amino group instead of an isocyano group.
N-Benzyl-2-acetamido-3-methylbutanamide: Contains an acetamido group, differing in reactivity and applications.
Uniqueness
N-Benzyl-2-isocyano-3-methylbutanamide is unique due to the presence of the isocyano group, which imparts distinct reactivity compared to its amino and acetamido counterparts. This uniqueness makes it valuable in synthetic chemistry and medicinal research.
Properties
CAS No. |
63348-63-0 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-benzyl-2-isocyano-3-methylbutanamide |
InChI |
InChI=1S/C13H16N2O/c1-10(2)12(14-3)13(16)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-2H3,(H,15,16) |
InChI Key |
BIKYIAMCDRMJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NCC1=CC=CC=C1)[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


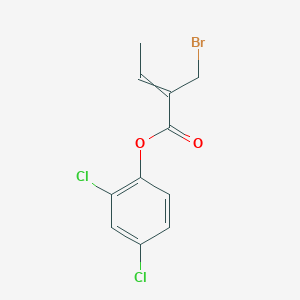
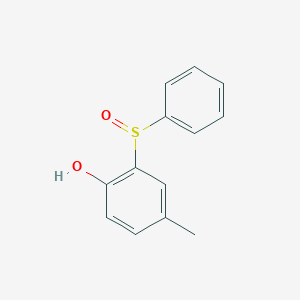

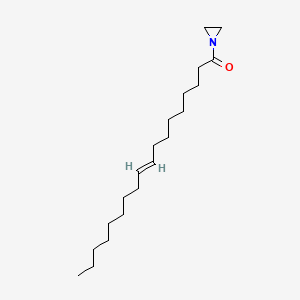
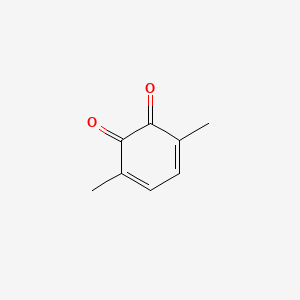
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
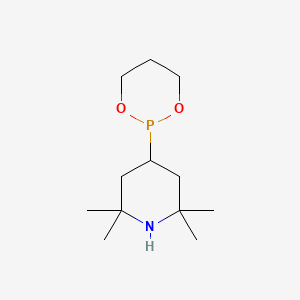
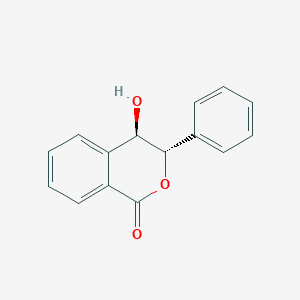

![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)
